molecular formula C15H14N2O3 B2397230 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone CAS No. 2034611-77-1

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone

Cat. No.: B2397230
CAS No.: 2034611-77-1
M. Wt: 270.288
InChI Key: TWQDSIWTXMWYDT-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone is a synthetic chemical compound designed for research applications. This molecule features a 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, a bridged heterocyclic structure that is of significant interest in medicinal chemistry due to its rigid, three-dimensional framework . The 2-hydroxyquinoline moiety linked to this scaffold is a privileged structure found in compounds with a range of biological activities. While the specific biological profile and mechanism of action of this exact molecule require further investigation, its structure suggests potential as a key intermediate for constructing more complex bioactive molecules. Researchers may explore its utility in various fields, including the development of enzyme inhibitors or as a building block in pharmaceutical chemistry, given that similar heterocyclic building blocks are frequently employed in drug discovery efforts . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-14-6-12(11-3-1-2-4-13(11)16-14)15(19)17-7-10-5-9(17)8-20-10/h1-4,6,9-10H,5,7-8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQDSIWTXMWYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CC(=O)NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction for Hydroxyl Group Installation

An alternative route introduces the 2-hydroxy group post-coupling:

  • Protect the quinoline C-4 carbonyl as a methyl ester.
  • Install a benzyl ether at C-2 via Mitsunobu reaction (DIAD, PPh₃).
  • Deprotect using hydrogenolysis (H₂/Pd-C).

Direct Cyclization Strategies

Intramolecular Heck coupling has been explored for fused quinoline-bicyclic systems but suffers from low regioselectivity (<20% yield).

Challenges and Mitigation Strategies

  • Hydroxyl Group Reactivity : The 2-hydroxy group participates in undesired side reactions during acylation. Mitigation: Temporary protection as a tert-butyldimethylsilyl (TBS) ether.
  • Bicyclic Amine Basicity : The tertiary amine exhibits low nucleophilicity. Mitigation: Use of Hünig’s base (DIPEA) to enhance reactivity.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Core Bicyclo[2.2.1]heptane Derivatives

The bicyclo[2.2.1]heptane moiety is a versatile pharmacophore. Key derivatives include:

Compound Name Substituent on Methanone Molecular Formula Molecular Weight Key Features
Target Compound 2-hydroxyquinolin-4-yl C₁₈H₁₅N₂O₃ ~307.33 Hydroxyquinoline group enhances hydrogen bonding and chelation potential.
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone (CAS 31337-88-9) Phenyl C₁₂H₁₃NO₂ 203.24 Simpler aromatic substituent; used in synthetic chemistry .
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone 3-Chloro-4-fluorophenyl C₁₂H₁₁ClFNO₂ 255.67 Halogenated aryl group may improve lipophilicity and binding affinity .
[(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl][4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl]methanone Complex benzimidazole-piperidine substituent Larger structure Higher MW Designed for antimalarial activity; demonstrates substituent-driven target specificity .

Key Observations :

  • The 2-hydroxyquinolin-4-yl group distinguishes the target compound by introducing a planar heterocycle with a hydroxyl group, which may enhance solubility in polar solvents and interaction with biological targets (e.g., enzymes or receptors) compared to phenyl or halogenated analogs .
  • Halogenated derivatives (e.g., 3-chloro-4-fluorophenyl) likely exhibit increased metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
  • Bulky substituents (e.g., benzimidazole-piperidine in ) prioritize steric effects and receptor selectivity but may reduce synthetic accessibility .

Role of the Bicyclo[2.2.1]heptane Scaffold

The bicyclo system’s rigidity is critical for:

  • Synthetic Versatility : Serves as a template for diverse substitutions, as seen in intermediates for kinase inhibitors () and antimalarials ().
  • Comparative Stability : Unlike larger bicyclic systems (e.g., 4-thia-1-azabicyclo[3.2.0]heptane in ), the [2.2.1] framework balances stability and synthetic feasibility .

Biological Activity

The compound 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone is a bicyclic structure that incorporates both oxygen and nitrogen atoms, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound's unique bicyclic framework allows for specific interactions with biological targets. The presence of the hydroxyquinoline moiety enhances its potential for biological activity due to its known roles in various biochemical pathways.

The mechanism of action for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone involves its ability to interact with specific enzymes and receptors. The bicyclic structure enables it to fit into binding sites with high specificity, potentially modulating biological pathways such as:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting processes like drug metabolism and detoxification.
  • Receptor Modulation : The compound could act as an agonist or antagonist at various receptor sites, influencing signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives of quinoline are known to possess activity against various bacterial strains, suggesting that the target compound may also display similar effects.

Anticancer Potential

The incorporation of the hydroxyquinoline moiety is particularly noteworthy due to its documented anticancer properties. Research has shown that compounds with this structure can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

  • Cell Cycle Arrest : By interfering with the normal progression of the cell cycle.
  • Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress in cancer cells.

Synthesis

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone typically involves multi-step organic reactions. One common method includes:

  • Palladium-Catalyzed Reactions : Utilizing palladium catalysts for the formation of carbon-nitrogen bonds.
  • Functional Group Modifications : Allowing for the introduction of the hydroxyquinoline moiety through substitution reactions.

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives:

  • Study on Antimicrobial Activity :
    • A study demonstrated that similar bicyclic compounds exhibited significant antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.49 to 5.95 µM .
  • Anticancer Activity Assessment :
    • Another investigation revealed that derivatives showed promising results in inhibiting the growth of MCF7 breast cancer cells by inducing apoptosis through ROS generation .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
Compound AAntimicrobialEnzyme inhibition
Compound BAnticancerInduction of apoptosis
Target CompoundPotentially bothEnzyme inhibition & receptor modulation

Q & A

Q. Table 1: Representative Synthetic Pathways

StepMethodYield (%)Key ConditionsReference
Core formationCyclization of diamine + epoxide65–78DMSO, 90°C, 12h
Quinoline couplingFriedel-Crafts acylation55–60AlCl₃, CH₂Cl₂, RT

(Basic) Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton/carbon environments, especially the bicyclic core (δ 3.4–4.2 ppm for bridgehead protons) and quinoline aromatic signals .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₅H₁₅N₂O₃: [M+H]⁺ = 289.12) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles in the bicyclic system .
  • HPLC : Assesses purity (>95% for biological assays) .

(Advanced) How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

Answer:
SAR studies focus on:

  • Substituent Variation : Modifying the quinoline hydroxyl group or bicyclic oxygen/nitrogen to alter hydrophilicity or target binding .
  • Biological Assays :
    • Antiviral Testing : Plaque reduction assays (e.g., against Influenza A) .
    • Enzyme Inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
  • Computational Modeling : Molecular docking predicts interactions with viral proteins (e.g., RSV fusion protein) .

Q. Table 2: Key SAR Findings from Analogues

ModificationBiological ActivityMechanismReference
2-HydroxyquinolineAntiviral (IC₅₀ = 1.2 µM)Viral entry inhibition
Bicyclic S → O substitutionReduced cytotoxicityImproved selectivity

(Advanced) How can computational methods predict its interaction with biological targets?

Answer:

  • Molecular Docking : Software like AutoDock Vina models binding to targets (e.g., GPCRs or viral proteases). The bicyclic core’s rigidity favors hydrophobic pocket interactions .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues (e.g., His⁸⁷ in neuraminidase) .
  • QSAR Models : Relate logP and polar surface area (PSA) to bioavailability .

(Advanced) How to resolve contradictions in reported biological activity data across studies?

Answer:
Discrepancies often arise from:

  • Structural Variants : Subtle differences in substituents (e.g., 2-hydroxy vs. 2-methoxyquinoline) alter activity .
  • Assay Conditions : Varying cell lines (e.g., HEK293 vs. HeLa) or concentrations affect IC₅₀ values .
  • Validation Strategies :
    • Dose-Response Curves : Confirm activity across multiple concentrations.
    • Orthogonal Assays : Pair enzyme inhibition with cell-based viability assays .

(Advanced) What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

  • Solubility Enhancement : Use prodrugs (e.g., esterification of the hydroxyl group) .
  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify vulnerable sites for deuteration .
  • Blood-Brain Barrier Penetration : Adjust logP (optimal range: 1–3) via substituent modifications .

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